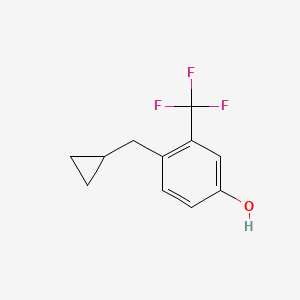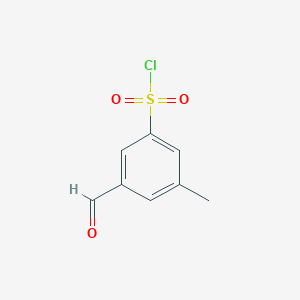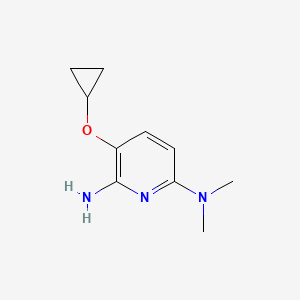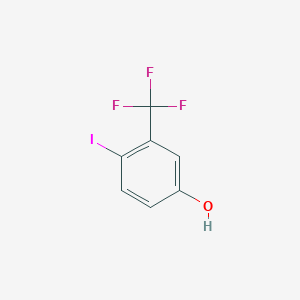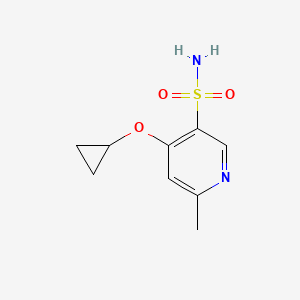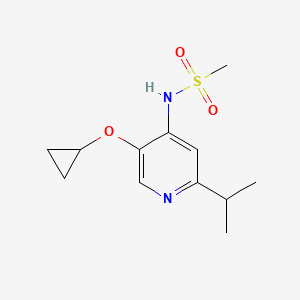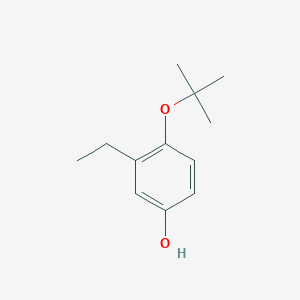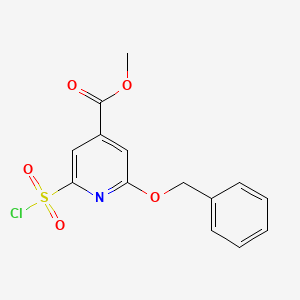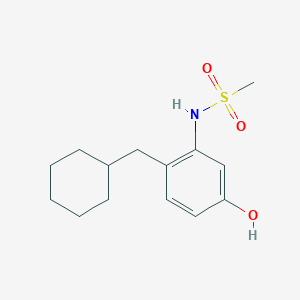
3-Tert-butoxy-5-cyclopropoxyisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butoxy-5-cyclopropoxyisonicotinamide is a chemical compound with the molecular formula C13H18N2O3 It is known for its unique structure, which includes both tert-butoxy and cyclopropoxy groups attached to an isonicotinamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-5-cyclopropoxyisonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isonicotinamide Core: The isonicotinamide core can be synthesized through the reaction of isonicotinic acid with ammonia or an amine derivative.
Introduction of the Tert-butoxy Group: The tert-butoxy group can be introduced using tert-butyl alcohol and an appropriate activating agent, such as a strong acid or base.
Cyclopropanation: The cyclopropoxy group can be added through a cyclopropanation reaction, which typically involves the use of a cyclopropyl halide and a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butoxy-5-cyclopropoxyisonicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the tert-butoxy and cyclopropoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
3-Tert-butoxy-5-cyclopropoxyisonicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-Tert-butoxy-5-cyclopropoxyisonicotinamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Tert-butoxyisonicotinamide: Lacks the cyclopropoxy group, making it less sterically hindered.
5-Cyclopropoxyisonicotinamide: Lacks the tert-butoxy group, which may affect its solubility and reactivity.
Isonicotinamide: The parent compound without any substituents, used as a reference for comparing the effects of different substituents.
Uniqueness
3-Tert-butoxy-5-cyclopropoxyisonicotinamide is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct steric and electronic properties
Propiedades
Fórmula molecular |
C13H18N2O3 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-10-7-15-6-9(11(10)12(14)16)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,14,16) |
Clave InChI |
ODJNJVIAVXUNIM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C(=CN=C1)OC2CC2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


